Folicur Plus

Description

Properties

CAS No. |

124027-07-2 |

|---|---|

Molecular Formula |

C30H40Cl2N6O3 |

Molecular Weight |

603.6 g/mol |

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol;1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |

InChI |

InChI=1S/C16H22ClN3O.C14H18ClN3O2/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13;1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-7,11-12,21H,8-10H2,1-3H3;4-9,12-13,19H,1-3H3 |

InChI Key |

JVNLXMBBSSNJEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

Tebuconazole's Mechanism of Action on Fungal Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of tebuconazole (B1682727), a broad-spectrum triazole fungicide, on the ergosterol (B1671047) biosynthesis pathway in fungi. This document provides a detailed overview of the molecular interactions, downstream cellular consequences, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of this widely used antifungal agent.

Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

Tebuconazole's primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[1][2][3][4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[2][3][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][6][7]

By binding to the heme iron atom in the active site of CYP51, tebuconazole acts as a potent demethylation inhibitor (DMI).[1][2] This non-competitive inhibition blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor to ergosterol.[8] The disruption of this key step leads to two significant downstream consequences:

-

Depletion of Ergosterol: The lack of ergosterol production compromises the structural and functional integrity of the fungal cell membrane.[9][10]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterols, such as lanosterol.[5][11] These intermediates are unable to be properly incorporated into the cell membrane and their accumulation leads to increased membrane permeability and disruption of cellular processes, ultimately inhibiting fungal growth and, in some cases, leading to cell death.[9][11][12]

The specificity of tebuconazole and other azole antifungals for the fungal CYP51 over its mammalian homolog is a key factor in their selective toxicity.[13]

Quantitative Data: In Vitro Inhibitory Activity of Tebuconazole

The efficacy of tebuconazole varies among different fungal species. The following tables summarize key quantitative data, including IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values, from various studies.

Table 1: IC50 Values of Tebuconazole against Fungal CYP51 and Fungal Growth

| Fungal Species | Target/Assay | IC50 (µM) | Reference(s) |

| Candida albicans | CYP51 (CaCYP51) | 0.9 | [14][15] |

| Candida albicans | CYP51 (cCYP51) | ~0.06 - 0.35 | [13] |

| Aspergillus fumigatus | CYP51A | 0.23 | [15] |

| Aspergillus fumigatus | CYP51B | 0.22 | [15] |

Table 2: EC50 Values of Tebuconazole against Mycelial Growth of Various Fungi

| Fungal Species | EC50 (µg/mL) | Reference(s) |

| Fusarium graminearum | 0.005 - 2.029 (average 0.33) | [16] |

| Sclerotium rolfsii | 0.08 | [17] |

| Rhizoctonia solani (AG-4) | 0.17 | [17] |

| Phakopsora pachyrhizi | Not specified, but effective | [18] |

Experimental Protocols

Protocol for In Vitro Fungal Growth Inhibition Assay (EC50 Determination)

This protocol outlines a method for determining the EC50 value of tebuconazole against the mycelial growth of a target fungus.

1. Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

Tebuconazole stock solution (e.g., in DMSO)

-

Sterile petri dishes

-

Sterile distilled water

-

Spectrophotometer (optional, for spore suspension)

-

Incubator

2. Methodology:

-

Preparation of Tebuconazole-Amended Media:

-

Prepare a stock solution of tebuconazole in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the tebuconazole stock solution.

-

Autoclave the growth medium (e.g., PDA) and cool to approximately 50-60°C.

-

Add the tebuconazole dilutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From a fresh, actively growing culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) from the edge of the colony.

-

Place the mycelial plug, mycelium-side down, in the center of each tebuconazole-amended and control plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the target fungus in the dark.

-

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches a predefined size.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each tebuconazole concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the tebuconazole concentration.

-

Determine the EC50 value, the concentration of tebuconazole that causes a 50% reduction in mycelial growth, using probit analysis or a similar statistical method.[16]

-

Protocol for Ergosterol Quantification by HPLC

This protocol describes a method for extracting and quantifying ergosterol from fungal cells to assess the impact of tebuconazole treatment.[19][20][21][22]

1. Materials:

-

Fungal culture treated with tebuconazole and an untreated control.

-

25% Alcoholic potassium hydroxide (B78521) (25g KOH in 35mL sterile water, brought to 100mL with ethanol).[21]

-

Sterile distilled water.

-

Vortex mixer.

-

Water bath (85°C).

-

Centrifuge.

-

HPLC system with a UV detector.

-

Ergosterol standard.

2. Methodology:

-

Sample Preparation:

-

Harvest fungal cells from both tebuconazole-treated and control cultures by centrifugation.

-

Determine the wet or dry weight of the cell pellets.

-

-

Saponification:

-

Ergosterol Extraction:

-

Allow the samples to cool to room temperature.

-

Add sterile distilled water and n-heptane (or chloroform:methanol) and vortex vigorously for 3 minutes to extract the non-saponifiable sterols.[21]

-

Centrifuge the samples to separate the phases.

-

-

HPLC Analysis:

-

Carefully collect the upper organic phase containing the extracted sterols.

-

Evaporate the solvent and redissolve the residue in a suitable mobile phase for HPLC analysis.

-

Inject the sample into the HPLC system.

-

Detect ergosterol by its characteristic UV absorbance spectrum, typically with peaks around 282 nm.[21]

-

-

Quantification:

-

Create a standard curve using known concentrations of a pure ergosterol standard.

-

Quantify the amount of ergosterol in the samples by comparing their peak areas to the standard curve.

-

Protocol for In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a fluorescence-based assay to directly measure the inhibitory effect of tebuconazole on purified fungal CYP51.[23][24]

1. Materials:

-

Purified, recombinant fungal CYP51 enzyme.

-

NADPH-cytochrome P450 reductase (redox partner).

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

NADPH regenerating system (e.g., glucose-6-phosphate, G6P dehydrogenase).

-

A fluorescent substrate for CYP51 (e.g., a lanosterol analog that becomes fluorescent upon demethylation).

-

Tebuconazole stock solution.

-

96-well microplate.

-

Fluorescence plate reader.

2. Methodology:

-

Assay Setup (in a 96-well plate):

-

Add the reaction buffer to each well.

-

Add serial dilutions of tebuconazole to the test wells. Add solvent only to the control wells.

-

Add the purified CYP51 enzyme and its reductase partner to all wells.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow tebuconazole to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorescent substrate and the NADPH regenerating system to all wells.

-

-

Data Acquisition:

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

Measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product. The rate of fluorescence increase is proportional to the CYP51 enzyme activity.

-

-

IC50 Calculation:

-

Calculate the initial reaction rates for each tebuconazole concentration.

-

Determine the percentage of enzyme inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the tebuconazole concentration.

-

Calculate the IC50 value, the concentration of tebuconazole that causes 50% inhibition of CYP51 activity, using non-linear regression analysis.

-

Visualizations

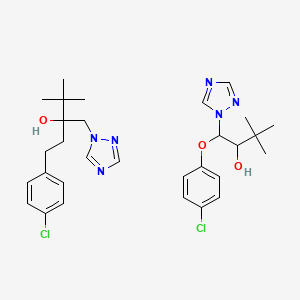

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of tebuconazole on CYP51.

Caption: Logical flow of the cellular consequences of tebuconazole's inhibition of CYP51.

Caption: Generalized experimental workflow for determining the EC50 of tebuconazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]

- 3. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tebuconazole Fungicide Induces Lipid Accumulation and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 8. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Tebuconazole Induces ER-Stress-Mediated Cell Death in Bovine Mammary Epithelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal - Wikipedia [en.wikipedia.org]

- 12. Organism-Dependent Fungicidal Activities of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. microbiologyresearch.org [microbiologyresearch.org]

- 21. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 23. benchchem.com [benchchem.com]

- 24. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

Tebuconazole's Molecular Onslaught: A Technical Guide to its Targets in Fusarium graminearum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium graminearum, the primary causative agent of Fusarium Head Blight (FHB) in cereal crops, poses a significant threat to global food security and safety due to yield losses and mycotoxin contamination. Tebuconazole (B1682727), a triazole fungicide, has been a cornerstone in the management of FHB. Its efficacy stems from the targeted disruption of essential fungal cellular processes. This technical guide provides an in-depth exploration of the molecular targets of tebuconazole in F. graminearum, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions.

Primary Molecular Target: Inhibition of Ergosterol (B1671047) Biosynthesis via CYP51

The principal mode of action of tebuconazole is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and fluidity of fungal cell membranes. Tebuconazole specifically targets the cytochrome P450 sterol 14α-demethylase enzyme, encoded by the CYP51 gene.[1][2][3][4][5] This enzyme is essential for the demethylation of lanosterol, a precursor to ergosterol.[3][5] Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting cell membrane function and inhibiting fungal growth.[1][3][5]

Fusarium graminearum possesses three paralogues of the CYP51 gene: FgCYP51A, FgCYP51B, and FgCYP51C.[1][6][7] These paralogues exhibit differential sensitivity to tebuconazole and play distinct roles in the development of resistance.[7] Deletion of FgCYP51A has been shown to increase the sensitivity of F. graminearum to tebuconazole, indicating its significant role in the fungicide's primary mechanism of action.[6][7]

Mechanisms of Resistance Related to CYP51

Resistance to tebuconazole in F. graminearum is frequently associated with modifications to the CYP51 target. Key mechanisms include:

-

Overexpression of CYP51 genes: Increased expression of one or more CYP51 paralogues can lead to higher concentrations of the target enzyme, requiring a higher dose of tebuconazole to achieve effective inhibition.[1][8][9]

-

Point mutations in CYP51 genes: Amino acid substitutions in the CYP51 protein can reduce the binding affinity of tebuconazole to its target site, thereby diminishing its inhibitory effect.[1][9] For instance, a G443S substitution in FgCYP51A has been shown to significantly decrease sensitivity to tebuconazole.[10]

Secondary and Off-Target Molecular Effects

Beyond the direct inhibition of CYP51, tebuconazole treatment elicits a broad transcriptional and proteomic response in F. graminearum. These secondary effects contribute to the overall cellular stress and antifungal activity of the compound.

Transcriptional Reprogramming

Transcriptomic studies, such as Deep Serial Analysis of Gene Expression (DeepSAGE) and RNA-Seq, have revealed that tebuconazole exposure leads to significant changes in the expression of hundreds of genes.[11][12][13][14] A study using DeepSAGE identified 324 genes with more than a 5-fold increase in expression and 155 genes with a more than 5-fold decrease in expression upon tebuconazole treatment.[11] These differentially expressed genes are involved in a wide array of cellular functions, including:

-

Ergosterol biosynthesis: As expected, genes within this pathway are often upregulated as a compensatory response to the inhibition of CYP51.[11]

-

Cellular metabolism: Tebuconazole affects the expression of genes involved in various metabolic processes.[11]

-

Transcription: Genes encoding transcription factors and other regulatory proteins are also affected, indicating a broader reprogramming of cellular processes.[11]

-

Multidrug Resistance: A notable response is the upregulation of genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[12][15] These transporters can actively efflux the fungicide from the cell, contributing to reduced sensitivity.

Proteomic Alterations

Proteomic analyses have complemented transcriptomic data by identifying changes in protein abundance in response to tebuconazole. These studies have revealed alterations in proteins associated with:

-

Metabolism: Changes in the levels of metabolic enzymes suggest a significant impact on the overall metabolic state of the fungus.[16]

-

Defense mechanisms: Proteins involved in stress response and detoxification are often upregulated.[16]

-

Signal transduction: Alterations in signaling proteins indicate the activation of specific pathways in response to fungicide-induced stress.[16]

-

Post-translational modifications: A recent study highlighted the reshaping of the lysine (B10760008) 2-hydroxyisobutyrylome in F. graminearum by tebuconazole, suggesting a role for this post-translational modification in the fungal response to the fungicide.[17]

Signaling Pathways Modulating Tebuconazole Sensitivity

Recent research has implicated key signaling pathways in the regulation of tebuconazole sensitivity in F. graminearum.

Calcium-Calcineurin and High-Osmolarity Glycerol (B35011) (HOG) Pathways

The calcium-calcineurin and HOG signaling pathways have been shown to co-regulate the sensitivity of F. graminearum to tebuconazole.[15] Deletion of the transcription factor FgCrz1, a downstream component of the calcium-calcineurin pathway, leads to increased sensitivity to the fungicide.[15] This pathway appears to regulate the expression of non-CYP51 genes associated with tebuconazole sensitivity, including those involved in multidrug transport, membrane lipid biosynthesis, and cell wall organization.[15] Furthermore, there is evidence of crosstalk between the calcium-calcineurin and HOG pathways in mediating the response to tebuconazole.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of tebuconazole with F. graminearum.

Table 1: Tebuconazole Sensitivity (EC50 Values) in Fusarium graminearum

| Isolate Type | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |

| Field Isolates (China, 2019-2023) | 165 | 0.005 - 2.029 | 0.33 ± 0.03 | [1][8] |

| Wild-Type (Pre-fungicide use, USA) | Not specified | Not specified | 0.1610 | [3] |

| Site-directed mutants (FgCYP51A-G443S) | Not specified | 0.1190 - 0.2302 | Not specified | [10] |

| Tebuconazole-resistant mutants | 5 | Not specified | Significantly higher than sensitive strains | [1] |

Table 2: Gene Expression Changes in Fusarium graminearum in Response to Tebuconazole

| Gene(s) | Method | Fold Change | Condition | Reference |

| 324 genes | DeepSAGE | > 5-fold increase | Tebuconazole treatment | [11] |

| 155 genes | DeepSAGE | > 5-fold decrease | Tebuconazole treatment | [11] |

| CYP51 genes | Real-time PCR | Significantly up-regulated | In a resistant mutant lacking point mutations | [8][9] |

| TRI5 and TRI6 (DON biosynthesis) | Real-time RT-PCR | Significantly increased | (-)-tebuconazole and rac-tebuconazole treatment | [18] |

| ABC transporter genes (FER6, MDR1) | RNA-Seq | Increased expression | Tebuconazole treatment | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.

Mycelial Growth Inhibition Assay for EC50 Determination

This method is used to determine the concentration of a fungicide that inhibits fungal growth by 50% (EC50).

-

Media Preparation: Potato Dextrose Agar (PDA) is amended with a range of tebuconazole concentrations. A solvent control (e.g., acetone (B3395972) or methanol) is included.[19]

-

Inoculation: A mycelial plug from the edge of an actively growing F. graminearum colony is placed in the center of each fungicide-amended and control plate.

-

Incubation: Plates are incubated at a specified temperature (e.g., 25°C) for a defined period.

-

Measurement: The diameter of the fungal colony is measured.

-

Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to quantify the expression levels of specific genes.

-

Fungal Culture and Treatment: F. graminearum is grown in a suitable liquid medium and then exposed to tebuconazole at a specific concentration for a defined duration. A control culture without the fungicide is also maintained.

-

RNA Extraction: Total RNA is extracted from the mycelia using a standard protocol (e.g., Trizol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The PCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin or GAPDH) used for normalization.

Transcriptome Analysis by RNA-Seq

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

-

Sample Preparation: As with qRT-PCR, fungal cultures are treated with tebuconazole, and total RNA is extracted.

-

Library Preparation: mRNA is enriched, fragmented, and converted into a cDNA library. Adapters are ligated to the cDNA fragments.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the F. graminearum reference genome. Differentially expressed genes between the tebuconazole-treated and control samples are identified using statistical software packages.

Visualizations

The following diagrams illustrate key molecular pathways and experimental workflows related to tebuconazole's interaction with F. graminearum.

Caption: Tebuconazole's primary mechanism of action: inhibition of CYP51.

Caption: Key mechanisms of tebuconazole resistance in F. graminearum.

References

- 1. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. peerj.com [peerj.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Fusarium: Molecular Diversity and Intrinsic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gene transcription profiling of Fusarium graminearum treated with an azole fungicide tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptomic Profiling of Fusarium pseudograminearum in Response to Carbendazim, Pyraclostrobin, Tebuconazole, and Phenamacril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The calcium-calcineurin and high-osmolarity glycerol pathways co-regulate tebuconazole sensitivity and pathogenicity in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proteomic analysis of Fusarium graminearum treated by the fungicide JS399-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Item - Additional file 5 of Quantitative multiplexed proteomics analysis reveals reshaping of the lysine 2-hydroxyisobutyrylome in Fusarium graminearum by tebuconazole - Springer Nature - Figshare [springernature.figshare.com]

- 18. The Fungicidal Activity of Tebuconazole Enantiomers against Fusarium graminearum and Its Selective Effect on DON Production under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]

Folicur Plus: A Technical Deep-Dive into its Biochemical Impact on Plant Pathogens

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Folicur Plus, a broad-spectrum fungicide, combines the systemic actions of tebuconazole (B1682727) and fluopyram (B1672901) to provide robust protection against a wide array of fungal plant pathogens. This technical guide delves into the core biochemical pathways disrupted by this compound, offering a detailed examination of its molecular mechanisms of action. Through a comprehensive review of current research, this document outlines the inhibitory effects on ergosterol (B1671047) biosynthesis and mitochondrial respiration, presents quantitative data on fungicide efficacy, details relevant experimental methodologies, and visualizes the affected pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development of novel antifungal agents and the study of fungicide resistance.

Introduction

The dual-action formulation of this compound leverages the distinct yet complementary modes of action of its active ingredients: tebuconazole, a demethylation inhibitor (DMI), and fluopyram, a succinate (B1194679) dehydrogenase inhibitor (SDHI). This synergistic combination allows for both preventative and curative control of fungal diseases, making it a valuable tool in modern agriculture. Understanding the precise biochemical interactions of these compounds within pathogenic fungi is paramount for optimizing their use, managing resistance, and inspiring the design of next-generation fungicides.

Tebuconazole: Disruption of Fungal Cell Membrane Integrity

Tebuconazole's primary mode of action is the inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity and functionality of the fungal cell membrane.

The Ergosterol Biosynthesis Pathway and its Inhibition

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process. Tebuconazole specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[1][2][3] This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol.

The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[4] This alteration in sterol composition disrupts the physical properties of the fungal membrane, leading to increased permeability, impaired function of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and proliferation.

Downstream Effects of Tebuconazole Action

Recent studies have indicated that beyond its primary effect on the cell membrane, tebuconazole can induce secondary cellular stresses. Exposure to tebuconazole has been shown to trigger the production of reactive oxygen species (ROS), leading to oxidative stress.[1][5] This oxidative stress can, in turn, induce endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) and potentially leading to apoptosis.[6][7]

Fluopyram: Inhibition of Fungal Respiration

Fluopyram targets a fundamental process in fungal metabolism: cellular respiration. Its mode of action is the specific inhibition of Complex II of the mitochondrial electron transport chain.

The Mitochondrial Electron Transport Chain and its Disruption

The mitochondrial electron transport chain is responsible for generating the majority of the cell's ATP. Complex II, also known as succinate dehydrogenase (SDH), plays a dual role in both the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool.

Fluopyram binds to the ubiquinone-binding site (Qp-site) of the SDH complex, effectively blocking the transfer of electrons.[8] This disruption of the electron flow halts the entire respiratory chain, leading to a severe reduction in ATP synthesis and ultimately causing fungal cell death due to energy deprivation.

Quantitative Data on Fungicide Efficacy

The efficacy of tebuconazole and fluopyram has been quantified against a range of plant pathogens. The following tables summarize key data from various studies.

Table 1: Efficacy of Tebuconazole against Various Fungal Pathogens

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Fusarium graminearum | Mean EC50 | 0.33 ± 0.03 | [9] |

| Monilinia fructicola | EC50 Range | 0.01 - 10.0 | [2] |

| Colletotrichum isolates | Mean EC50 | 0.7625 | [10] |

| Botrytis cinerea | Mean EC50 (baseline) | 0.29 | [11] |

Table 2: Efficacy of Fluopyram against Various Fungal Pathogens

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Fusarium virguliforme | Mean EC50 (mycelial growth) | 3.35 | [12][13][14] |

| Fusarium virguliforme | Mean EC50 (conidia germination) | 2.28 | [12][13][14] |

| Fusarium brasiliense | Mean EC50 | 1.96 ± 0.2 | [15] |

| Fusarium tucumaniae | Mean EC50 | 0.25 ± 0.1 | [15] |

| Colletotrichum species | EC50 (benzovindiflupyr sensitive) | >100 | [16] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of tebuconazole and fluopyram.

Protocol for Fungal Mitochondrial Isolation

This protocol is a prerequisite for in vitro SDH activity assays.

Materials:

-

Fungal mycelia

-

Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) bovine serum albumin)

-

Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Mortar and pestle or bead beater

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification

Procedure:

-

Harvest fresh fungal mycelia by filtration.

-

Wash the mycelia with distilled water and then with grinding buffer.

-

Grind the mycelia in a pre-chilled mortar and pestle with acid-washed sand or use a bead beater until a homogenous paste is formed.

-

Suspend the homogenate in grinding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration of the mitochondrial suspension.

Protocol for Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor.[17]

Materials:

-

Isolated fungal mitochondria

-

SDH Assay Buffer

-

SDH Substrate Mix

-

SDH Probe (e.g., DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and the SDH probe.

-

To test for inhibition, add various concentrations of fluopyram to the respective wells. Include a solvent control.

-

Initiate the reaction by adding the succinate solution to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode for 10-30 minutes.

-

The rate of decrease in absorbance is proportional to the SDH activity.

Protocol for Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of target genes, such as ERG11 and SDH subunits, in response to fungicide treatment.[18][19]

Materials:

-

Fungal mycelia (treated and untreated)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Specific primers for target and reference genes

Procedure:

-

Grow fungal cultures with and without the fungicide of interest.

-

Harvest mycelia and extract total RNA using a suitable method.

-

Synthesize cDNA from the extracted RNA.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target gene(s) and at least one validated reference gene.

-

Run the qPCR program with appropriate cycling conditions.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression.

Conclusion

This compound provides a powerful and versatile solution for the management of fungal diseases in a variety of crops. Its efficacy stems from the synergistic action of tebuconazole and fluopyram, which target two distinct and vital biochemical pathways in fungal pathogens. Tebuconazole disrupts the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis, while fluopyram cripples cellular energy production by blocking the mitochondrial electron transport chain. This dual-pronged attack not only provides broad-spectrum control but also serves as a valuable strategy in the management of fungicide resistance. A thorough understanding of these mechanisms, as detailed in this guide, is essential for the continued development of effective and sustainable disease control strategies in agriculture. The provided protocols and data serve as a foundation for further research into the intricate interactions between fungicides and fungal pathogens.

References

- 1. Tebuconazole Fungicide Induces Lipid Accumulation and Oxidative Stress in HepG2 Cells | MDPI [mdpi.com]

- 2. The Point Mutation G461S in the MfCYP51 Gene is Associated with Tebuconazole Resistance in Monilinia fructicola Populations in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals - Nesvizhsky - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]

- 4. researchgate.net [researchgate.net]

- 5. Tebuconazole induced cytotoxic and genotoxic effects in HCT116 cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]

- 9. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Baseline Sensitivity and Resistance Mechanism of Colletotrichum Isolates on Tea-Oil Trees of China to Tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

Tebuconazole Enantiomers: A Technical Guide to Differential Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Tebuconazole (B1682727), a broad-spectrum triazole fungicide, is a cornerstone in the management of fungal diseases in agriculture. As a chiral compound, tebuconazole exists as a pair of enantiomers, R-(-)-tebuconazole and S-(+)-tebuconazole. Emerging research has unequivocally demonstrated that these enantiomers exhibit significant differences in their fungicidal efficacy. This technical guide provides an in-depth analysis of the differential activity of tebuconazole enantiomers, detailing the underlying mechanisms, experimental methodologies for their evaluation, and a comprehensive summary of quantitative data.

Differential Fungicidal Activity: The Primacy of the R-(-)-Enantiomer

Numerous studies have established that the fungicidal activity of tebuconazole is predominantly attributed to the R-(-)-enantiomer. This stereoselectivity has been observed across a range of economically important plant pathogenic fungi. The R-(-)-enantiomer consistently demonstrates significantly higher inhibitory effects on mycelial growth compared to the S-(+)-enantiomer and the racemic mixture.

For instance, against Fusarium graminearum, a devastating pathogen of cereal crops, the R-(-)-enantiomer has been reported to be 24 to 99 times more potent than the S-(+)-enantiomer.[1][2] Similarly, in the case of Botrytis cinerea, the causal agent of gray mold, the fungicidal activity of R-(-)-tebuconazole was found to be 44 times higher than that of S-(+)-tebuconazole.[3] This pronounced difference underscores the importance of considering enantioselectivity in the development and application of tebuconazole-based fungicides.

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

The fungicidal action of tebuconazole, like other azole fungicides, lies in its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Specifically, tebuconazole inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene.[4][5][6] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[7]

The differential activity of the tebuconazole enantiomers stems from their stereospecific interaction with the active site of the fungal CYP51 enzyme. Molecular docking studies and biochemical assays suggest that the R-(-)-enantiomer has a higher binding affinity for the fungal CYP51 enzyme compared to the S-(+)-enantiomer. This stronger interaction leads to a more potent inhibition of the enzyme and, consequently, a greater fungicidal effect.

Quantitative Data on Fungicidal Activity

The following table summarizes the 50% effective concentration (EC50) values for the enantiomers of tebuconazole against various fungal pathogens, highlighting the superior activity of the R-(-)-enantiomer.

| Fungal Species | R-(-)-Tebuconazole EC50 (mg/L) | S-(+)-Tebuconazole EC50 (mg/L) | Racemic Tebuconazole EC50 (mg/L) | Fold Difference (S/R) | Reference |

| Fusarium graminearum | 0.05 | - | - | - | [8] |

| Fusarium graminearum | - | - | - | 24 - 99 | [1][2] |

| Botrytis cinerea | - | - | - | 44 | [3] |

| Alternaria solani | - | - | - | - | [1] |

| Rhizoctonia solani | - | - | - | - | [1] |

| Valsa mali | 5.815 - 6.464 | - | - | - | [9] |

| Colletotrichum gloeosporioides | 5.815 - 6.464 | - | - | - | [9] |

| Fusarium verticillioides | - | - | - | up to 242 | [10] |

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and media used.

Experimental Protocols

A robust evaluation of the differential activity of tebuconazole enantiomers requires precise and validated experimental protocols. The following outlines key methodologies.

Enantiomer Separation

The separation of tebuconazole enantiomers is a critical first step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and effective method.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H) or cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) columns have proven effective for baseline separation.[11][12]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and 2-propanol, is commonly used.[11] The exact ratio is optimized to achieve the best resolution.

-

Detection: UV detection at a wavelength of 230 nm is suitable for tebuconazole.[11]

-

Flow Rate: A flow rate of around 1.0 mL/min is typical.

-

Temperature: The separation is usually performed at a constant temperature, for example, 25°C.[11]

In Vitro Fungicidal Activity Assay

The mycelium growth inhibition method is a standard in vitro assay to determine the fungicidal activity of the separated enantiomers.[1]

-

Fungal Isolates: Obtain pure cultures of the target fungal species.

-

Culture Medium: Potato Dextrose Agar (B569324) (PDA) is a commonly used medium.

-

Preparation of Test Compounds: Prepare stock solutions of the R-(-)-enantiomer, S-(+)-enantiomer, and the racemic mixture in a suitable solvent (e.g., dimethyl sulfoxide).

-

Dosing of Media: Amend the molten PDA with various concentrations of the test compounds. A solvent control (media with solvent only) and a blank control (media only) should be included.

-

Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at a suitable temperature and for a specific duration, depending on the fungal species (e.g., 25°C for 3-7 days).

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition relative to the control.

-

EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) for each enantiomer and the racemate by probit analysis or other appropriate statistical methods.

Conclusion and Future Perspectives

-

Reduced Application Rates: Achieving the same level of disease control with a lower amount of active ingredient.

-

Lower Environmental Load: Decreasing the quantity of the less active and potentially environmentally persistent S-(+)-enantiomer released into the ecosystem.

-

Improved Efficacy: Enhancing the overall performance of the fungicide against target pathogens.

Further research is warranted to fully elucidate the molecular interactions between each enantiomer and the CYP51 enzymes of a wider range of fungal species. Additionally, comprehensive studies on the environmental fate and ecotoxicological profiles of the individual enantiomers are crucial for a complete risk assessment. The continued investigation into the stereochemistry of fungicides like tebuconazole will pave the way for the development of more efficient, selective, and environmentally sound crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. The Fungicidal Activity of Tebuconazole Enantiomers against Fusarium graminearum and Its Selective Effect on DON Production under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of Tebuconazole in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the triazole fungicide tebuconazole (B1682727) in the soil environment. Tebuconazole is a widely used agricultural chemical, and understanding its behavior in soil is critical for assessing its environmental impact and ensuring food safety. This document details its persistence, degradation mechanisms, primary metabolites, and the key factors influencing its transformation. Furthermore, it provides detailed experimental protocols for studying its dissipation in soil, aligning with standardized methodologies.

Environmental Fate of Tebuconazole in Soil

Tebuconazole is characterized by its persistence in the soil environment, with its degradation being influenced by a combination of biotic and abiotic factors. Its half-life (DT50) in soil can vary significantly, ranging from approximately 49 to over 600 days.[1] This variability is attributed to differences in soil type, organic matter content, temperature, and moisture.[1]

Abiotic Degradation

Abiotic degradation pathways, such as hydrolysis and photolysis, play a minor role in the overall dissipation of tebuconazole in soil.

-

Hydrolysis: Tebuconazole is stable to hydrolysis in sterile aqueous solutions at environmentally relevant pH levels (pH 4, 7, and 9), indicating that this is not a significant degradation pathway.

-

Photolysis: While photolysis can occur, it is generally a slow process on the soil surface. The degradation half-life of tebuconazole in soil under high-pressure mercury lamp irradiation has been reported to be in the range of 10-22 minutes, with the rate being influenced by soil type, moisture, and pH.[2]

Biotic Degradation

The primary route of tebuconazole degradation in soil is through microbial activity.[3] A diverse range of soil microorganisms, including bacteria and fungi, are capable of transforming tebuconazole.

-

Bacterial Degradation: Several bacterial genera have been identified as potential tebuconazole degraders, including Methylobacterium, Burkholderia, Hyphomicrobium, Dermacoccus, Enterobacter, and Serratia.[4][5][6] These microorganisms can utilize tebuconazole as a source of carbon and energy, breaking it down into various metabolites.[7]

-

Fungal Degradation: Fungi also contribute to the breakdown of tebuconazole in soil.

The rate of microbial degradation is influenced by several factors:

-

Soil Organic Matter: Tebuconazole exhibits low to moderate mobility in soil due to its tendency to adsorb to soil organic matter.[1] This adsorption can reduce its bioavailability for microbial degradation.

-

Soil pH: The adsorption of tebuconazole is inversely correlated with soil pH.[8][9]

-

Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will generally enhance the degradation rate of tebuconazole.

Degradation Pathways and Metabolites

The microbial degradation of tebuconazole involves a series of biochemical reactions that transform the parent molecule into various metabolites. The primary degradation pathways include hydroxylation of the parent compound and cleavage of the chlorophenyl ring.

The major identified metabolites of tebuconazole in soil include:

-

Hydroxy-tebuconazole (TEB-OH): A major product resulting from the hydroxylation of the tebuconazole molecule.[1]

-

Tebuconazole-carboxylic acid (TEB-COOH): Formed through the oxidation of a methyl group.[1]

-

1,2,4-Triazole: Results from the cleavage of the triazole moiety from the parent molecule. This metabolite is of particular concern due to its persistence and mobility.[1]

-

Tebuconazole Lactone: Identified as a metabolite in some environmental systems.[1]

-

Tebuconazole-5-keto and Tebuconazole-4-hydroxy: Other potential metabolites found in soil.[1]

dot

References

- 1. digital.csic.es [digital.csic.es]

- 2. Identification and quantification of metabolites of the fungicide tebuconazole in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. fao.org [fao.org]

- 9. mdpi.com [mdpi.com]

Toxicological Profile of Tebuconazole on Non-Target Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebuconazole (B1682727), a broad-spectrum triazole fungicide, is extensively used in agriculture to control a wide range of fungal pathogens. Its primary mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. However, the widespread application of tebuconazole raises concerns about its potential impact on non-target microorganisms, which play vital roles in maintaining ecosystem health and balance. This technical guide provides a comprehensive overview of the toxicological effects of tebuconazole on diverse non-target microbial populations, including bacteria, fungi, algae, and protozoa. It synthesizes quantitative toxicity data, details standardized experimental protocols for assessing microbial toxicity, and explores the known and potential signaling pathways affected by this fungicide.

Introduction

The environmental fate and ecotoxicological profile of pesticides are of paramount importance in assessing their overall risk. Non-target microorganisms are fundamental to various biogeochemical cycles, such as nutrient cycling and organic matter decomposition. Any adverse effects on these microbial communities can have cascading consequences on soil fertility, water quality, and the overall health of terrestrial and aquatic ecosystems. This guide aims to provide a detailed technical resource for professionals involved in environmental risk assessment and drug development, offering a consolidated view of the current scientific understanding of tebuconazole's interactions with non-target microbial life.

Quantitative Toxicity Data

The toxicological impact of tebuconazole on non-target microorganisms is variable and depends on the species, exposure concentration, and environmental conditions. The following tables summarize the available quantitative data, primarily focusing on the half-maximal effective concentration (EC50), a key parameter in ecotoxicology.

Table 1: Ecotoxicological Data for Tebuconazole on Non-Target Soil Microorganisms

| Organism/Process | Endpoint | Value | Exposure Duration | Soil Type | Reference |

| Soil Microbial Biomass | Inhibition | > 500 mg/kg | 90 days | Clay Sandy Soil | [1] |

| Nitrification | Inhibition | 5, 50, 500 mg/kg | 30 days | Not Specified | [1] |

| Urease Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |

| Arylsulfatase Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |

| β-glucosidase Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |

| Alkaline Phosphatase Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |

| Dehydrogenase Activity | Inhibition | 5, 50, 500 mg/kg | Not Specified | Not Specified | [1] |

| Sclerotium rolfsii | EC50 (Mycelial Growth) | 0.08 µg/mL | - | In vitro | [2] |

| Rhizoctonia solani | EC50 (Mycelial Growth) | 0.17 µg/mL | - | In vitro | [2] |

Table 2: Ecotoxicological Data for Tebuconazole on Non-Target Aquatic Microorganisms

| Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Spirodela polyrhiza | EC50 (Growth Inhibition) | 2.204 | 72 hours | [3] |

| Lemna gibba | EC50 (Growth Inhibition) | 0.144 | 72 hours | [3] |

| Thamnocephalus platyurus | EC50 (Mortality) | 0.115 | 24 hours | [3] |

| Daphnia magna | EC50 (Immobilization) | 2.37 | 24-48 hours | [3] |

| Oncorhynchus mykiss (Rainbow Trout) | NOEC | 0.012 | - | [3] |

| Mysidopsis bahia | EC50 | 0.46 | - | [3] |

| Planktonic Bacteria | Stimulation of density | 0.002 and 0.02 | 3 weeks | [4] |

| Biofilm Bacteria | No significant effect | 0.002 and 0.02 | 3 weeks | [4] |

| Biofilm Photosynthesis | Inhibition | 0.002 and 0.02 | 3 weeks | [4] |

| Aquatic Fungi (Conidia Production) | Reduction | 0.238 | - | [5] |

| Aquatic Fungi (Biomass) | Reduced by ~40% | 0.065 | 5 weeks | [6] |

| Aquatic Fungi (Sporulation) | Reduced by ~30% | 0.065 | 5 weeks | [6] |

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of chemical toxicity. The following sections detail the key experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Soil Microorganism Toxicity Testing

This guideline assesses the long-term effects of a substance on nitrogen transformation in soil, a critical process driven by microorganisms.

-

Principle: Sieved, fresh soil is amended with an organic nitrogen source (e.g., powdered lucerne meal) to stimulate microbial activity. The test substance is applied to the soil at various concentrations. The rate of nitrate (B79036) formation is monitored over a period of at least 28 days and compared to an untreated control.

-

Test System: The test is conducted in flasks or other suitable containers, incubated in the dark at a controlled temperature and moisture content.

-

Procedure:

-

Soil Preparation: Fresh soil is sieved (<2 mm) and its physicochemical properties are characterized.

-

Application of Test Substance: The test substance is thoroughly mixed with the soil. A carrier solvent may be used, which must be evaporated before the start of the test.

-

Incubation: The treated and control soil samples are incubated under controlled aerobic conditions.

-

Sampling and Analysis: Soil samples are taken at regular intervals (e.g., 0, 7, 14, 28 days, and longer if necessary). Nitrate concentrations are determined using a suitable analytical method (e.g., colorimetry or ion chromatography).

-

-

Endpoint: The rate of nitrate formation is calculated, and the percentage inhibition compared to the control is determined. This allows for the calculation of ECx values (e.g., EC10, EC50).

This test evaluates the effect of chemicals on the overall activity of soil microorganisms by measuring carbon transformation, specifically glucose-induced respiration.

-

Principle: The test substance is added to soil samples. At various time points, the substrate-induced respiration (SIR) is measured by adding a surplus of glucose and measuring the rate of CO2 evolution or O2 consumption.

-

Test System: Similar to OECD 216, the test is performed in controlled incubation systems.

-

Procedure:

-

Soil and Substance Application: As described in OECD 216.

-

Incubation: Aerobic incubation under controlled conditions.

-

Respiration Measurement: At specified intervals, a glucose solution is added to soil subsamples. The rate of CO2 production or O2 consumption is measured over a short period (e.g., 4-6 hours) using methods like gas chromatography or infrared gas analysis.

-

-

Endpoint: The percentage inhibition of the respiration rate in treated soils compared to the control is calculated to determine ECx values.

This standard provides a method to determine the influence of chemicals on nitrogen mineralization and nitrification in soils.

-

Principle: Similar to OECD 216, this method involves amending soil with an organic nitrogen source and measuring the formation of ammonium (B1175870) and nitrate over time in the presence of a test chemical.

-

Procedure: The procedure is broadly comparable to OECD 216, with specific guidance on soil selection, preparation, and analytical methods for determining different forms of nitrogen.

Aquatic Microorganism Toxicity Testing

This guideline is used to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Principle: Exponentially growing cultures of a selected algal or cyanobacterial species are exposed to a range of concentrations of the test substance in a nutrient-rich medium over a 72-hour period.

-

Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

-

Procedure:

-

Test Solutions: A series of test concentrations are prepared in a suitable growth medium.

-

Inoculation: A small volume of an exponentially growing stock culture is added to each test flask.

-

Incubation: The flasks are incubated under constant illumination and temperature for 72 hours.

-

Growth Measurement: Algal growth is measured at least every 24 hours using methods such as cell counts, chlorophyll (B73375) fluorescence, or spectrophotometric absorbance.

-

-

Endpoint: The average specific growth rate and yield are calculated for each concentration. The EC50 for growth inhibition is then determined.

Signaling Pathways and Mechanisms of Toxicity

The primary and most well-understood mechanism of tebuconazole's fungicidal action is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.[7] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to growth inhibition and cell death. However, the toxicological effects on non-target microorganisms can be more complex and may involve other cellular pathways.

Primary Mode of Action: Inhibition of Ergosterol Biosynthesis

Figure 1: Primary mode of action of tebuconazole in fungi.

Secondary and Indirect Effects on Non-Target Microorganisms

Beyond its primary antifungal activity, tebuconazole can exert a range of secondary and indirect effects on other non-target microorganisms.

Recent studies suggest that tebuconazole can induce the production of reactive oxygen species (ROS) in bacteria.[8] This overproduction of ROS can lead to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA. Furthermore, tebuconazole has been shown to increase the permeability of bacterial cell membranes.[8] This disruption of membrane integrity can lead to leakage of intracellular contents and ultimately cell death.

Figure 2: Tebuconazole-induced oxidative stress in bacteria.

Tebuconazole can either inhibit or stimulate the activity of various soil enzymes, which are crucial for nutrient cycling.[1] For instance, studies have shown that tebuconazole can inhibit the activity of urease, arylsulfatase, β-glucosidase, and alkaline phosphatase.[1] Conversely, some studies have reported a stimulation of dehydrogenase activity, potentially due to some microorganisms utilizing tebuconazole as a carbon source. These alterations in enzyme activity can significantly impact the availability of essential nutrients in the soil.

The application of tebuconazole can lead to shifts in the composition of soil and aquatic microbial communities.[5] Some microbial groups may be more sensitive to the fungicide, leading to a decrease in their abundance, while more tolerant or resistant species may proliferate. For example, some studies have observed an increase in the abundance of certain bacterial genera like Kaistobacter, Arthrobacter, and Streptomyces in tebuconazole-treated soils, while others like Gemmata were negatively affected. In aquatic systems, tebuconazole has been shown to alter the composition of fungal communities on leaf litter.[5]

Experimental Workflow for Microbial Toxicity Assessment

The assessment of a chemical's toxicity to non-target microorganisms typically follows a structured workflow, from initial screening to more complex ecosystem-level studies.

Figure 3: General experimental workflow for microbial toxicity assessment.

Conclusion

The toxicological profile of tebuconazole on non-target microorganisms is multifaceted. While its primary mode of action is well-established in fungi, its effects on other microbial groups are more varied and can include both inhibitory and stimulatory responses. The impact on microbial communities is influenced by a complex interplay of factors including concentration, exposure duration, and environmental parameters. The generation of reactive oxygen species and subsequent oxidative stress appears to be a significant secondary mechanism of toxicity in bacteria.

For a comprehensive environmental risk assessment, it is crucial to consider not only the direct effects on specific microbial species but also the broader consequences for microbial community structure and ecosystem functions such as nutrient cycling. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data to inform such assessments. Future research should focus on further elucidating the specific signaling pathways affected in a wider range of non-target microorganisms to refine our understanding of the ecotoxicological risks associated with tebuconazole.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative sensitivity to the fungicide tebuconazole of biofilm and plankton microbial communities in freshwater ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tebuconazole promotes spread of a multidrug-resistant plasmid into soil bacteria to form new resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Tebuconazole: A Systemic Fungicide Powerhouse

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebuconazole (B1682727), a triazole fungicide developed by Bayer Crop Science in the 1980s, stands as a cornerstone in modern agriculture for the control of a broad spectrum of plant pathogenic fungi. Its success lies in its systemic nature, offering protective, curative, and eradicant properties. This technical guide delves into the discovery, development, and core scientific principles of tebuconazole, providing a comprehensive resource for researchers and professionals in the field. The document outlines its chemical synthesis, mechanism of action as a potent inhibitor of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), and its systemic properties within the plant. Detailed overviews of key experimental protocols for efficacy evaluation are provided, alongside tabulated quantitative data on its fungicidal activity.

Introduction: The Rise of a Systemic Fungicide

Chemical Synthesis of Tebuconazole

The commercial synthesis of tebuconazole is a multi-step process that has been refined to improve yield and purity. The process generally begins with p-chlorobenzaldehyde and pinacolone (B1678379) as starting materials.

Experimental Protocol: Synthesis of Tebuconazole

-

Condensation: p-Chlorobenzaldehyde and pinacolone undergo a condensation reaction to form an intermediate compound.

-

Hydrogenation: The intermediate from the condensation step is then subjected to hydrogenation.

-

Epoxidation: Following hydrogenation, an epoxidation reaction is carried out to create 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene (B1197577) oxide.

-

Ring-Opening Reaction: The final step involves a ring-opening reaction of the epoxide intermediate with 1,2,4-triazole. This reaction is often facilitated by a composite catalyst system, such as one composed of an organic amine and a crown ether, to enhance yield and minimize the formation of isomers.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tebuconazole's fungicidal activity stems from its role as a demethylation inhibitor (DMI). It specifically targets and inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Experimental Protocol: In Vitro CYP51 Inhibition Assay

A common method to determine the inhibitory activity of a compound against CYP51 is a fluorescence-based assay using recombinant enzyme.

-

Enzyme Preparation: Recombinant T. cruzi CYP51 is expressed and purified.

-

Assay Setup: The assay is performed in a microplate format. Each well contains the purified CYP51 enzyme, a fluorescent substrate (e.g., BOMCC), and varying concentrations of the test compound (tebuconazole).

-

Incubation: The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Fluorescence Measurement: The fluorescence is measured over time. The rate of the reaction is proportional to the increase in fluorescence.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[4]

Fungicidal Activity and Efficacy

Tebuconazole exhibits a broad spectrum of activity against a wide range of plant pathogenic fungi. Its efficacy is quantified by determining the effective concentration required to inhibit fungal growth by 50% (EC50).

Experimental Protocol: In Vitro Fungicidal Activity (Poisoned Food Technique)

-

Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

-

Fungicide Incorporation: While the medium is still molten, serial dilutions of tebuconazole (dissolved in a suitable solvent like acetone) are added to achieve a range of final concentrations.[5] A control with only the solvent is also prepared.

-

Plating: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a young fungal culture, is placed in the center of each plate.[5]

-

Incubation: The plates are incubated at an optimal temperature for fungal growth until the mycelial growth in the control plate reaches the edge of the dish.

-

Data Collection: The radial growth of the fungal colony in each plate is measured.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the concentration.[5]

Table 1: In Vitro Fungicidal Activity of Tebuconazole against Various Plant Pathogenic Fungi

| Fungal Species | Crop | Disease | EC50 (µg/mL) | Reference(s) |

| Colletotrichum capsici | Chilli | Anthracnose | 18 | [1] |

| Fusarium graminearum | Wheat | Fusarium Head Blight | 0.0301 - 1.7339 | [5] |

| Fusarium graminearum | Wheat | Fusarium Head Blight | 0.005 - 2.029 | [6] |

| Diplodia mutila | Apple | Botryosphaeria Canker | ~0.18 | [2] |

| Diplodia seriata | Apple | Botryosphaeria Canker | ~0.18 | [2] |

| Neofusicoccum arbuti | Apple | Botryosphaeria Canker | ~0.18 | [2] |

| Lasiodiplodia theobromae | Apple | Botryosphaeria Canker | ~0.18 | [2] |

Systemic Properties: Uptake, Translocation, and Metabolism

A key attribute of tebuconazole is its systemic nature, which allows it to be absorbed by the plant and moved to other parts, primarily in an acropetal direction (upwards through the xylem). This ensures the protection of new, untreated growth and provides curative action against established infections.

Experimental Protocol: Evaluation of Systemic Translocation using Radiolabeling

-

Radiolabeling: Tebuconazole is synthesized with a radioactive isotope, typically 14C, incorporated into its structure.

-

Plant Treatment: A specific part of the plant, such as a single leaf, is treated with a known amount of the radiolabeled tebuconazole.

-

Incubation: The treated plants are maintained under controlled environmental conditions for various time points.

-

Sample Collection and Sectioning: At each time point, plants are harvested and dissected into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Quantification of Radioactivity: The amount of radioactivity in each plant part is quantified using techniques like liquid scintillation counting or phosphorimaging.

-

Data Analysis: The percentage of the applied radioactivity that has been absorbed and translocated to different parts of the plant is calculated to determine the extent and speed of systemic movement.

Studies on wheat have shown that after foliar application, tebuconazole can translocate from the leaves to the ears, although the translocation is limited, with less than 1% of the total active ingredient content moving from the flag leaves to the ears.[7] However, there is moderate redistribution within the ears themselves.[7]

Table 2: Systemic Properties of Tebuconazole in Peanut Plants

| Parameter | Value | Reference |

| Half-life in plant | 3.2–5.5 days | [8] |

| Degradation rate constant in plant | 0.1267–0.2142 day⁻¹ | [8] |

Field Efficacy and Application

The ultimate test of a fungicide's utility is its performance under field conditions. Field trials are essential to determine the optimal application rates, timing, and efficacy against target diseases in specific crops.

Experimental Protocol: Field Trial for Efficacy Assessment

-

Trial Design: A randomized complete block design is typically used with multiple replicates for each treatment.

-

Treatments: Treatments include different application rates of tebuconazole, a standard fungicide for comparison, and an untreated control.

-

Application: The fungicides are applied using calibrated spray equipment at specific growth stages of the crop or upon the first signs of disease.[9]

-

Disease Assessment: Disease severity and incidence are assessed at regular intervals after application using standardized rating scales.

-

Yield Data: At the end of the growing season, crop yield and quality parameters are measured.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between treatments in terms of disease control and yield.[9]

Conclusion

Tebuconazole's journey from its discovery in the 1980s to its current status as a leading systemic fungicide is a testament to the power of targeted chemical design and rigorous scientific evaluation. Its specific mechanism of action, broad-spectrum efficacy, and systemic properties have made it an invaluable tool for disease management in a multitude of agricultural systems. This technical guide has provided an in-depth overview of the key scientific principles underpinning tebuconazole's success, from its chemical synthesis to its performance in the field. Continued research into its optimal use and the management of potential resistance will ensure that tebuconazole remains a vital component of integrated pest management strategies for years to come.

References

- 1. aatcc.peerjournals.net [aatcc.peerjournals.net]

- 2. researchgate.net [researchgate.net]

- 3. 4.28 Tebuconazole (R) [fao.org]

- 4. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translocation and degradation of tebuconazole and prothioconazole in wheat following fungicide treatment at flowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

The Impact of Folicur Plus on Soil Microbial Communities: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Folicur Plus, a widely utilized broad-spectrum fungicide, contains the active ingredients tebuconazole (B1682727) and prothioconazole (B1679736). While effective in managing fungal pathogens in agricultural settings, its application introduces chemical agents into the soil environment, raising pertinent questions about its impact on the non-target soil microbial community. This technical guide synthesizes current research to provide an in-depth understanding of the effects of this compound's active components on soil microbial abundance, diversity, and enzymatic activities. The information presented is primarily based on studies of tebuconazole and prothioconazole individually, as research on the specific this compound formulation is limited.

Quantitative Impact on Soil Microbial Populations and Enzyme Activities

The application of the active ingredients in this compound, tebuconazole and prothioconazole, has been shown to exert varied and dose-dependent effects on soil microbial communities and their functions. The following tables summarize the quantitative data from various studies.

Table 1: Effects of Tebuconazole on Soil Microbial Populations

| Tebuconazole Dose (mg/kg soil) | Organotrophic Bacteria | Fungi | Actinobacteria | Reference |

| 0.01 | Positive effect | - | Positive effect | [1] |

| 0.1 | - | - | Negative effect | [1] |

| 0.5 | - | - | Negative effect | [1] |

| 1.0 | 1.6-fold increase | 3.6-fold increase | Negative effect | [1] |

| 5 | Decrease in microbial biomass | - | - | [2] |

| 10, 100 | Negative effect on fungi (initial 30 days) | - | - | [2] |

| 50 | Decrease in microbial biomass | - | - | [2] |

| 500 | 94.6% decrease in microbial biomass | - | - | [1][2] |

Table 2: Changes in Relative Abundance of Bacterial Phyla and Genera due to Tebuconazole

| Tebuconazole Dose (mg/kg soil) | Phylum/Genus | Change in Relative Abundance | Reference |

| 0.1 | Acidobacteria | +3.33% | [1] |

| Gemmatimonadetes | +3.12% | [1] | |

| Firmicutes | -4.40% | [1] | |

| Proteobacteria | -3.33% | [1] | |

| 0.5 | Acidobacteria | +2.11% | [1] |

| Gemmatimonadetes | +4.38% | [1] | |

| Firmicutes | -1.71% | [1] | |

| Proteobacteria | -1.88% | [1] | |

| Not specified | Kaistobacter | Increased | [1][3] |

| Arthrobacter | Increased | [1][3] | |

| Streptomyces | Increased | [1][3] | |

| Bacillus | Diminished | [1] | |

| Sphingomonas | Diminished | [1] | |

| Gemmata | Diminished/Inactivated | [1][3] |

Table 3: Effects of Tebuconazole on Soil Enzyme Activities

| Tebuconazole Dose (mg/kg soil) | Enzyme | Effect | Reference |

| 5 | Dehydrogenase | 14% inhibition | [2] |

| 5, 50, 500 | Arylsulfatase, β-glucosidase, Alkaline phosphatase, Urease | Suppression | [2] |

| 17.8 (RD x2) | Microbial Respiration | 8.93% increase | [4] |